2-[(4-Acetylphenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C17H15NO4. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science. The compound features a phenyl acetate group and a carbamoyl group attached to a central phenyl ring, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 2-(chlorocarbonyl)phenyl acetate with 1-(4-aminophenyl)ethanone in the presence of a base such as triethylamine . The reaction is carried out in a suitable solvent like tetrahydrofuran at room temperature. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-proliferative activity against cancer cell lines.
Medicine: Explored for its potential use in drug development due to its structural similarity to aspirin derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate is not fully understood. its structural similarity to aspirin suggests that it may exert its effects through similar pathways, such as inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic acid): Known for its anti-inflammatory and analgesic properties.
Paracetamol (Acetaminophen): Widely used as a pain reliever and fever reducer.
Ibuprofen: Another common non-steroidal anti-inflammatory drug (NSAID).
Uniqueness
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate is unique due to its combination of a phenyl acetate group and a carbamoyl group, which provides a distinct set of chemical properties and potential applications. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
[2-[(4-acetylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-7-9-14(10-8-13)18-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,21) |
InChI Key |
RGZDQKRLZGOFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
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